1-Propyl-2-piperazinone hydrochloride
Overview
Description
1-Propyl-2-piperazinone hydrochloride is an organic compound with the chemical formula C₇H₁₇ClN₂O₂ . It consists of a six-membered ring containing two opposing nitrogen atoms. This compound has been studied for its biological and pharmaceutical activity. Piperazine derivatives, including 1-Propyl-2-piperazinone, exhibit a wide range of effects and are employed in various drugs .
Synthesis Analysis
- Parallel solid-phase synthesis and photocatalytic synthesis : Additional strategies for accessing piperazine derivatives .
Molecular Structure Analysis
1-Propyl-2-piperazinone hydrochloride has a six-membered ring structure with two nitrogen atoms. The hydrochloride salt enhances its solubility in water and other polar solvents .
Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites , allowing the host body to easily remove or expel the invading organisms. Specifically, 1-Propyl-2-piperazinone hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm .
Physical And Chemical Properties Analysis
Mechanism of Action
Upon entry into the systemic circulation, 1-Propyl-2-piperazinone hydrochloride is partly oxidized and partly eliminated as an unchanged compound. Although it has a remarkable power to dissolve uric acid outside the body, clinical success has been limited. Nevertheless, its anthelmintic properties make it useful for treating roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections. It is also employed in the treatment of partial intestinal obstruction caused by Ascaris worms, primarily seen in children .
properties
IUPAC Name |
1-propylpiperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-4-9-5-3-8-6-7(9)10;/h8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXAQQXPEXXCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-2-piperazinone hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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